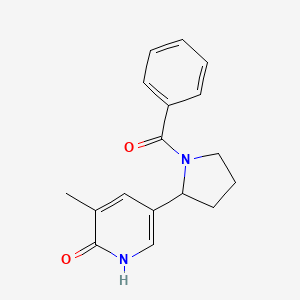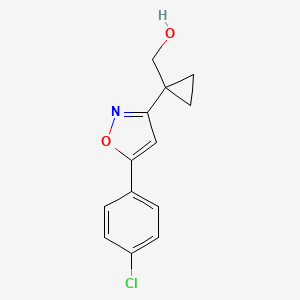
5-(3-Nitrophenyl)-2-(2,4,6-trichlorophenyl)-1H-1,2,4-triazol-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Nitrophenyl)-2-(2,4,6-trichlorophenyl)-1H-1,2,4-triazol-3(2H)-one is a complex organic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Nitrophenyl)-2-(2,4,6-trichlorophenyl)-1H-1,2,4-triazol-3(2H)-one typically involves the reaction of 3-nitrobenzoyl chloride with 2,4,6-trichlorophenylhydrazine under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and controlled reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group.
Reduction: The triazole ring can be hydrogenated under specific conditions.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Amino derivatives: Formed by the reduction of the nitro group.
Hydrogenated triazoles: Formed by the reduction of the triazole ring.
Substituted phenyl derivatives: Formed by nucleophilic substitution of chlorine atoms.
Wissenschaftliche Forschungsanwendungen
5-(3-Nitrophenyl)-2-(2,4,6-trichlorophenyl)-1H-1,2,4-triazol-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as an antifungal agent.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 5-(3-Nitrophenyl)-2-(2,4,6-trichlorophenyl)-1H-1,2,4-triazol-3(2H)-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The triazole ring can also interact with enzymes, inhibiting their activity and leading to antifungal effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(3-Nitrophenyl)-1H-1,2,4-triazole-3(2H)-one: Lacks the trichlorophenyl group.
2-(2,4,6-Trichlorophenyl)-1H-1,2,4-triazole-3(2H)-one: Lacks the nitrophenyl group.
5-Phenyl-2-(2,4,6-trichlorophenyl)-1H-1,2,4-triazol-3(2H)-one: Lacks the nitro group.
Uniqueness
The presence of both the nitrophenyl and trichlorophenyl groups in 5-(3-Nitrophenyl)-2-(2,4,6-trichlorophenyl)-1H-1,2,4-triazol-3(2H)-one makes it unique. This combination of functional groups contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C14H7Cl3N4O3 |
|---|---|
Molekulargewicht |
385.6 g/mol |
IUPAC-Name |
5-(3-nitrophenyl)-2-(2,4,6-trichlorophenyl)-4H-1,2,4-triazol-3-one |
InChI |
InChI=1S/C14H7Cl3N4O3/c15-8-5-10(16)12(11(17)6-8)20-14(22)18-13(19-20)7-2-1-3-9(4-7)21(23)24/h1-6H,(H,18,19,22) |
InChI-Schlüssel |
JSMKRHZGXICMFR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN(C(=O)N2)C3=C(C=C(C=C3Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-1H-1,2,3-triazole-5-carboxylic acid](/img/structure/B11815229.png)


![{2-[(Triphenylmethyl)amino]-1,3-thiazol-4-yl}acetyl chloride](/img/structure/B11815244.png)

![Tert-butyl 2-[(4-amino-4-iminobutyl)carbamoyloxy]acetate](/img/structure/B11815257.png)
![Ethyl 4-[4-(ethoxymethylidene)-1,3-dioxoisoquinolin-2-yl]benzoate](/img/structure/B11815263.png)



![[3-(2-Amino-1,1-difluoro-2-oxoethyl)azetidin-3-yl] 2,2,2-trifluoroacetate](/img/structure/B11815276.png)


